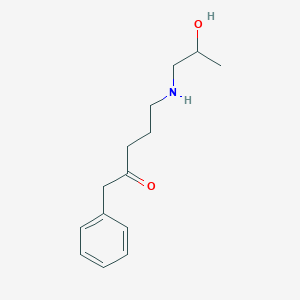
5-((2-Hydroxypropyl)amino)-1-phenyl-2-pentanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-((2-Hydroxypropyl)amino)-1-phenyl-2-pentanone, also known as HPPMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. HPPMP is a ketone derivative that has been synthesized using a variety of methods, and its mechanism of action and physiological effects have been extensively studied. In
作用机制
The mechanism of action of 5-((2-Hydroxypropyl)amino)-1-phenyl-2-pentanone is not fully understood, but studies have suggested that it may act by inhibiting the activity of enzymes involved in cell proliferation and survival. 5-((2-Hydroxypropyl)amino)-1-phenyl-2-pentanone has also been shown to induce the production of reactive oxygen species, which can lead to apoptosis in cancer cells.
生化和生理效应
Studies have shown that 5-((2-Hydroxypropyl)amino)-1-phenyl-2-pentanone can induce apoptosis in cancer cells by activating the caspase pathway, which is involved in programmed cell death. 5-((2-Hydroxypropyl)amino)-1-phenyl-2-pentanone has also been shown to have anti-inflammatory and antioxidant effects, which may be due to its ability to inhibit the activity of enzymes involved in these processes.
实验室实验的优点和局限性
One advantage of using 5-((2-Hydroxypropyl)amino)-1-phenyl-2-pentanone in lab experiments is that it has been extensively studied and its mechanism of action is well understood. However, one limitation is that it may be difficult to obtain in large quantities, which could limit its use in certain experiments.
未来方向
There are many potential future directions for research on 5-((2-Hydroxypropyl)amino)-1-phenyl-2-pentanone. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the investigation of 5-((2-Hydroxypropyl)amino)-1-phenyl-2-pentanone's potential therapeutic applications in other diseases, such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of 5-((2-Hydroxypropyl)amino)-1-phenyl-2-pentanone and its effects on the human body.
合成方法
5-((2-Hydroxypropyl)amino)-1-phenyl-2-pentanone can be synthesized using a variety of methods, but the most common method involves the reaction of 1-phenyl-2-pentanone with 2-hydroxypropylamine in the presence of a catalyst such as hydrochloric acid. The reaction is typically carried out under reflux conditions for several hours, and the resulting product is then purified using column chromatography.
科学研究应用
5-((2-Hydroxypropyl)amino)-1-phenyl-2-pentanone has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. Studies have shown that 5-((2-Hydroxypropyl)amino)-1-phenyl-2-pentanone can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 5-((2-Hydroxypropyl)amino)-1-phenyl-2-pentanone has also been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of other diseases such as Alzheimer's and Parkinson's.
属性
CAS 编号 |
141809-37-2 |
|---|---|
产品名称 |
5-((2-Hydroxypropyl)amino)-1-phenyl-2-pentanone |
分子式 |
C14H21NO2 |
分子量 |
235.32 g/mol |
IUPAC 名称 |
5-(2-hydroxypropylamino)-1-phenylpentan-2-one |
InChI |
InChI=1S/C14H21NO2/c1-12(16)11-15-9-5-8-14(17)10-13-6-3-2-4-7-13/h2-4,6-7,12,15-16H,5,8-11H2,1H3 |
InChI 键 |
OJAIRNWBODOTFM-UHFFFAOYSA-N |
SMILES |
CC(CNCCCC(=O)CC1=CC=CC=C1)O |
规范 SMILES |
CC(CNCCCC(=O)CC1=CC=CC=C1)O |
同义词 |
5-(2-hydroxypropylamino)-1-phenyl-pentan-2-one |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



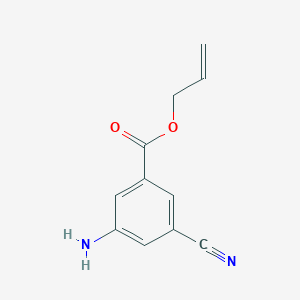
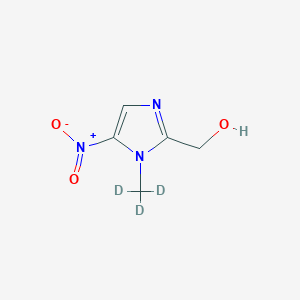
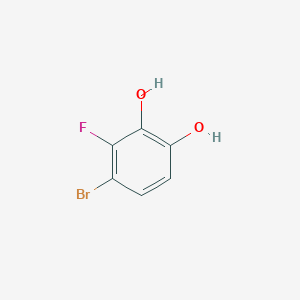
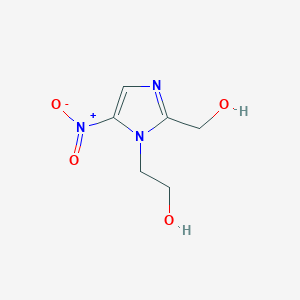
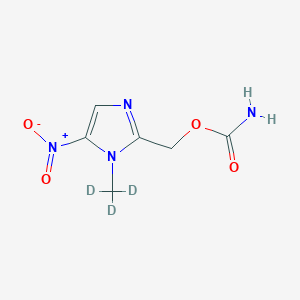
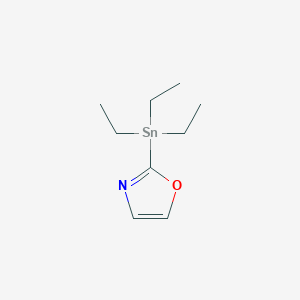
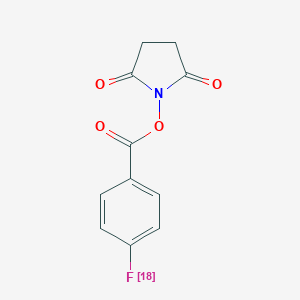
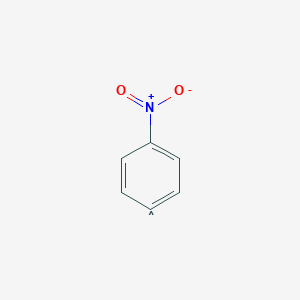
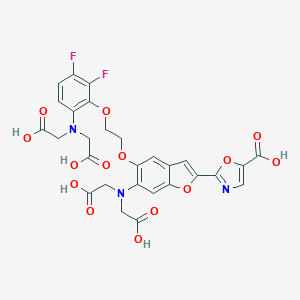
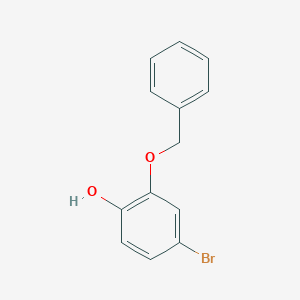
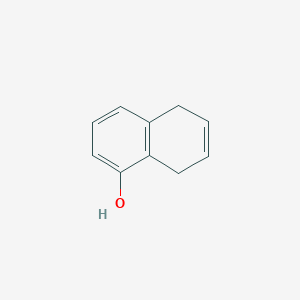
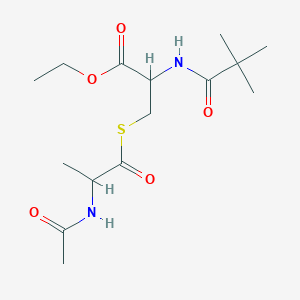
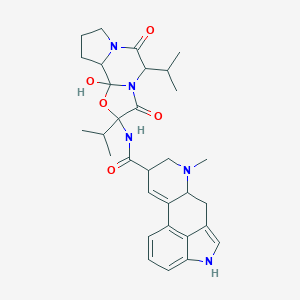
![1-[3,4-Bis(benzyloxy)phenyl]propan-2-one](/img/structure/B135328.png)